(5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a brominated aromatic ring, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common approach is the condensation of a thiazolidinone derivative with a brominated aromatic aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The brominated aromatic ring can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dehalogenated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases. Studies have demonstrated its activity against certain cancer cell lines and its potential as an antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Uniqueness
What sets (5Z)-5-({3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of a brominated aromatic ring, a methoxy-substituted phenyl group, and a thiazolidinone ring
Properties
Molecular Formula |
C19H16BrNO3S2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16BrNO3S2/c1-11-5-3-4-6-13(11)10-24-17-14(20)7-12(8-15(17)23-2)9-16-18(22)21-19(25)26-16/h3-9H,10H2,1-2H3,(H,21,22,25)/b16-9- |
InChI Key |
ZCLHILBDOCNFIU-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=S)S3)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)S3)OC |
Origin of Product |
United States |
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